molecular formula C15H11ClO5 B1233762 Vinetorin CAS No. 23460-01-7

Vinetorin

Cat. No.: B1233762
CAS No.: 23460-01-7
M. Wt: 306.7 g/mol
InChI Key: CCCPQTCGPQONAG-UHFFFAOYSA-N
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Description

Vinetorin is a member of xanthones.

Scientific Research Applications

Antibacterial Properties

Vinetorin has demonstrated significant antibacterial activity against various pathogenic bacteria. Notably, it exhibits remarkable antagonistic effects against Streptococcus agalactiae and Streptococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent efficacy:

Bacteria MIC Value (μM)
Streptococcus agalactiae10.21
Streptococcus aureus20.42

These findings suggest that this compound could serve as a promising lead compound for the development of natural antibacterial agents, particularly in an era where antibiotic resistance is a growing concern .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Antibacterial Efficacy : A study focused on the antibacterial properties of this compound found that it significantly inhibited the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
  • Natural Product Research : As part of a broader investigation into natural products derived from fungi, this compound was isolated and characterized, showcasing its unique chemical properties that contribute to its biological activity .
  • Pharmaceutical Development : Researchers are exploring the incorporation of this compound into formulations aimed at treating infections caused by antibiotic-resistant strains, thus addressing a critical need in modern medicine .

Properties

CAS No.

23460-01-7

Molecular Formula

C15H11ClO5

Molecular Weight

306.7 g/mol

IUPAC Name

4-chloro-3,8-dihydroxy-6-methoxy-1-methylxanthen-9-one

InChI

InChI=1S/C15H11ClO5/c1-6-3-9(18)13(16)15-11(6)14(19)12-8(17)4-7(20-2)5-10(12)21-15/h3-5,17-18H,1-2H3

InChI Key

CCCPQTCGPQONAG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)OC)O)Cl)O

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)OC)O)Cl)O

Key on ui other cas no.

23460-01-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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